

3-Aminomethylpyridine-N-oxide: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 3-Aminomethylpyridine-N-oxide

Cat. No.: B008681

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Introduction

3-Aminomethylpyridine-N-oxide is a heterocyclic organic compound that has garnered significant interest in the field of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of a pyridine-N-oxide moiety and a primary aminomethyl group provides a unique combination of reactivity, allowing for its versatile use as a chemical building block. The N-oxide group modulates the electronic properties of the pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. Simultaneously, the aminomethyl group serves as a key functional handle for the introduction of diverse molecular fragments. This application note provides a comprehensive overview of the synthesis, key reactions, and applications of **3-aminomethylpyridine-N-oxide**, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for **3-aminomethylpyridine-N-oxide** is not extensively documented in publicly available literature, its basic properties can be inferred from its structure and related compounds.

Property	Value	Reference
CAS Number	10694-10-7	[Commercial Suppliers]
Molecular Formula	C ₆ H ₈ N ₂ O	[Commercial Suppliers]
Molecular Weight	124.14 g/mol	[Commercial Suppliers]
Appearance	Off-white to yellow solid (predicted)	General knowledge of similar compounds
Solubility	Soluble in water and polar organic solvents (predicted)	General knowledge of similar compounds

Spectroscopic data for the parent compound, 3-(aminomethyl)pyridine, provides a basis for the characterization of its N-oxide derivative.

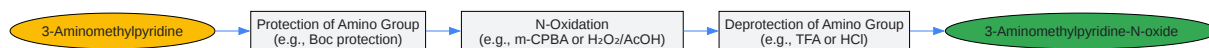
Spectroscopic Data for 3-(Aminomethyl)pyridine

¹ H NMR (CDCl ₃)	δ 8.52 (s, 1H), 7.66 (d, J=7.8 Hz, 1H), 7.26 (m, 1H), 3.89 (s, 2H), 1.54 (s, 2H)
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Synthesis of 3-Aminomethylpyridine-N-oxide

The synthesis of **3-aminomethylpyridine-N-oxide** is typically achieved through the N-oxidation of 3-aminomethylpyridine. The primary amino group is often protected to prevent unwanted side reactions during the oxidation process. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

General Synthetic Workflow



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Caption: General workflow for the synthesis of **3-Aminomethylpyridine-N-oxide**.

Experimental Protocol: Synthesis of N-Boc-3-aminomethylpyridine

Materials:

- 3-Aminomethylpyridine
- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO_3)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 3-aminomethylpyridine (1.0 eq) in the chosen solvent (DCM or THF).
- Add the base, triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford N-Boc-3-aminomethylpyridine.

Reactant	Molar Mass (g/mol)	Equivalents
3-Aminomethylpyridine	108.14	1.0
Di-tert-butyl dicarbonate	218.25	1.1
Triethylamine	101.19	1.1

Experimental Protocol: N-Oxidation of N-Boc-3-aminomethylpyridine

Materials:

- N-Boc-3-aminomethylpyridine
- meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30% in water) and Acetic acid
- Dichloromethane (DCM) or Chloroform (CHCl_3)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)

Procedure using m-CPBA:

- Dissolve N-Boc-3-aminomethylpyridine (1.0 eq) in DCM or CHCl_3 .
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.
- Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 12-24 hours.
- Monitor the reaction by TLC.

- Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO_3 solution and saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution to remove excess acid and peroxide.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield **N-Boc-3-aminomethylpyridine-N-oxide**.

Reactant	Molar Mass (g/mol)	Equivalents
N-Boc-3-aminomethylpyridine	208.26	1.0
m-Chloroperoxybenzoic acid (~77%)	172.57	1.1 - 1.5

Experimental Protocol: Deprotection to 3-Aminomethylpyridine-N-oxide

Materials:

- **N-Boc-3-aminomethylpyridine-N-oxide**
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

Procedure:

- Dissolve **N-Boc-3-aminomethylpyridine-N-oxide** (1.0 eq) in DCM.
- Add an excess of TFA (5-10 eq) or a solution of HCl in an organic solvent.
- Stir the reaction mixture at room temperature for 1-4 hours.
- Monitor the deprotection by TLC.

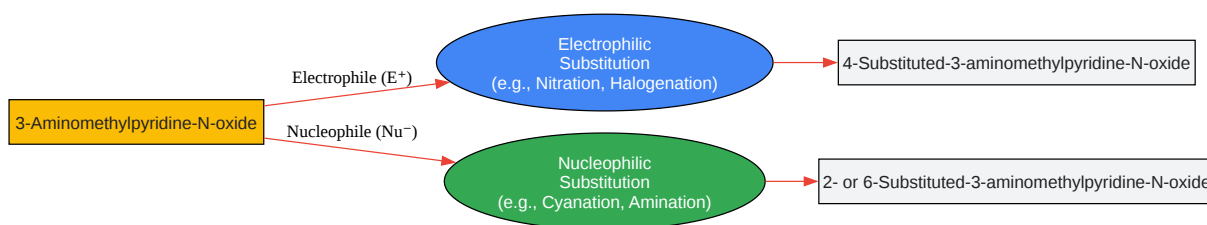
- Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain **3-aminomethylpyridine-N-oxide**.

Applications in Organic Synthesis

3-Aminomethylpyridine-N-oxide serves as a versatile intermediate for the synthesis of a variety of more complex molecules, including those with potential biological activity.[1][2][3] The N-oxide functionality activates the pyridine ring for both nucleophilic and electrophilic substitutions, while the aminomethyl group provides a convenient point for further derivatization.

Reactions at the Pyridine Ring

The N-oxide group significantly influences the regioselectivity of substitution reactions on the pyridine ring. Electrophilic substitution is generally directed to the 4-position, while nucleophilic substitution is favored at the 2- and 6-positions.[4]



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Caption: General reactivity of the **3-Aminomethylpyridine-N-oxide** ring.

Representative Protocol: Cyanation at the 2-Position

This protocol is a general representation of a nucleophilic substitution on a pyridine-N-oxide.

Materials:

- **3-Aminomethylpyridine-N-oxide** (with a protected amino group)
- Trimethylsilyl cyanide (TMSCN)
- Dimethylcarbamoyl chloride or Benzoyl chloride
- Acetonitrile (ACN) or Dichloromethane (DCM)

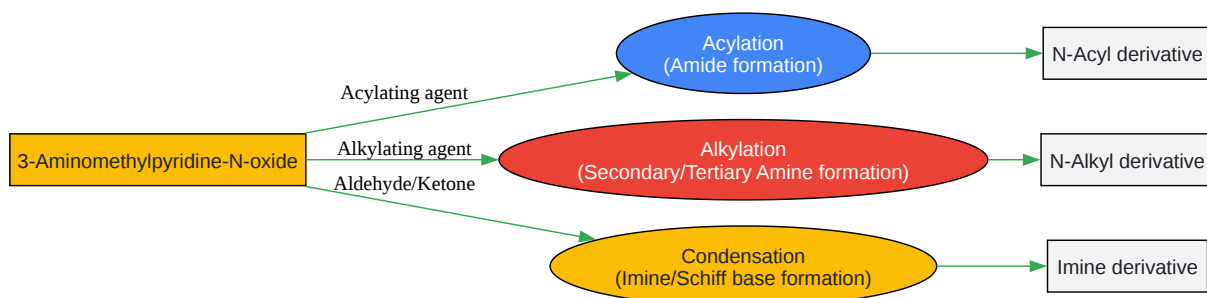
Procedure:

- To a solution of protected **3-aminomethylpyridine-N-oxide** (1.0 eq) in ACN or DCM, add dimethylcarbamoyl chloride or benzoyl chloride (1.1 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add TMSCN (1.2 eq) to the reaction mixture.
- Heat the reaction to reflux and monitor by TLC.
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO_3 .
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the 2-cyano derivative.

Reactant	Molar Mass (g/mol)	Equivalents
Protected 3-Aminomethylpyridine-N-oxide	-	1.0
Trimethylsilyl cyanide	99.25	1.2
Dimethylcarbamoyl chloride	107.54	1.1

Reactions involving the Aminomethyl Group

The primary amino group of **3-aminomethylpyridine-N-oxide** is a versatile functional handle for a wide range of transformations, including acylation, alkylation, and condensation reactions, allowing for the construction of diverse molecular scaffolds.



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